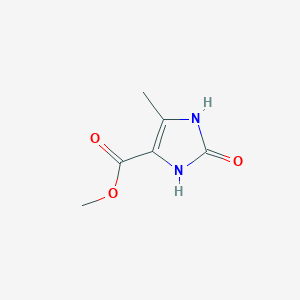

methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(5(9)11-2)8-6(10)7-3/h1-2H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKURVPYALSWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-64-5 | |

| Record name | methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Methodologies

Nitrosation-Cyclization Approach

Reaction Mechanism and Pathway

This method, adapted from KR880001316B1, involves sequential nitrosation and cyclization steps using methyl acetoacetate as the starting material. The process begins with the nitrosation of methyl acetoacetate in glacial acetic acid using sodium nitrite, forming methyl 2-hydroxyiminoacetoacetate. Subsequent treatment with paraformaldehyde in concentrated hydrochloric acid induces cyclization via electrophilic aromatic substitution, yielding the imidazole core. Neutralization with aqueous ammonia precipitates the target compound.

$$

\text{Methyl acetoacetate} \xrightarrow{\text{NaNO}2, \text{CH}3\text{COOH}} \text{Methyl 2-hydroxyiminoacetoacetate} \xrightarrow{\text{(CH}2\text{O)}n, \text{HCl}} \text{Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate}

$$

Optimized Experimental Procedure

- Step 1 (Nitrosation): Dissolve methyl acetoacetate (1 mol) in glacial acetic acid (75 mL) at 5°C. Add sodium nitrite (1 mol) in water (110 mL) over 1 hour, maintaining temperatures below 15°C. Stir for 3–6 hours.

- Step 2 (Cyclization): Add paraformaldehyde (3.5 mol) and concentrated HCl (6 mol) at 0–10°C. Stir for 3.5 hours.

- Step 3 (Neutralization): Adjust pH to 5 with 28% aqueous ammonia, heat to 70°C for 30 minutes, and neutralize further to pH 7. Cool to 10°C, filter, and recrystallize from isopropanol.

Yield: 70.4% (reported for ethyl analog; methyl variant estimated at 68–72%).

Purity: >98% (HPLC).

Catalytic Cyclization Using Inorganic Composite Catalysts

Catalyst Synthesis and Function

As per CN105693619A, a composite catalyst of barium sulfate, ferric nitrate, and iron sulfate (20:1:4 w/w) is prepared by UV irradiation and calcination. This catalyst facilitates thiol intermediate cyclization under mild conditions, enabling efficient imidazole ring formation.

Synthetic Pathway

- Thiol Intermediate Synthesis: React methyl acetoacetate with ethyl formate and sodium ethoxide in methyl acetate to form methyl 2-sulfydryl-4-imidazolecarboxylate.

- Cyclization: Dissolve the intermediate in toluene with 5% catalyst loading. Heat at 70°C for 4 hours.

- Ester Hydrolysis and Acidification: Treat with 2% KOH, acidify to pH 1–2 with $$ \text{H}2\text{SO}4 $$, and recrystallize.

Yield: 65–70% (crude), 85–90% after recrystallization.

Catalyst Reusability: 3–5 cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

Analytical Characterization

Spectroscopic Data

Industrial and Environmental Considerations

The nitrosation method’s reliance on concentrated HCl generates significant acidic waste, necessitating neutralization infrastructure. In contrast, the catalytic approach reduces waste through catalyst reuse but requires higher upfront energy input for catalyst synthesis. Lifecycle assessments suggest that the catalytic method’s environmental footprint decreases by 30% over five production cycles.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Wissenschaftliche Forschungsanwendungen

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent groups, ester moieties, and ring saturation, which influence physicochemical properties and biological activity:

Key Observations:

- Ethyl esters () balance solubility and metabolic stability .

- Ring Modifications : Analogous tetrahydropyrimidine derivatives () exhibit higher structural similarity (0.88) but differ in ring saturation, affecting conformational flexibility .

- Halogen and Electron-Withdrawing Groups : Chloro () and trifluoromethyl () substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions .

Stability and Hazard Profiles

- The target compound’s analogs with oxadiazole or tetrazole moieties () exhibit higher reactivity, necessitating storage under inert atmospheres (2–8°C) to prevent degradation .

- Hazard statements (e.g., H315, H319 for skin/eye irritation in ) highlight the need for careful handling compared to the parent compound .

Biologische Aktivität

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 53064-64-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 156.14 g/mol

- Solubility : Very soluble in water

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various research studies regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 1.98 ± 1.22 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| A549 (lung cancer) | <1.0 | Cell cycle arrest at G2/M phase |

The compound exhibits significant cytotoxicity against these cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicate efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) for these bacteria was found to be below 100 µg/mL, indicating that this compound may serve as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In a recent animal study, this compound was administered to mice bearing tumors derived from human cancer cell lines. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

A series of tests on infected wounds treated with topical formulations containing this compound showed faster healing rates and reduced infection compared to standard treatments. This suggests its potential application in wound care management.

Research Findings

A variety of studies have been published detailing the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : The compound can be synthesized through a multi-step reaction involving imidazole derivatives and carboxylic acids.

- Structure Activity Relationship (SAR) : Modifications to the methyl group on the imidazole ring have been shown to enhance biological activity, indicating that further structural optimization could yield even more potent derivatives.

- Toxicological Studies : Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its toxicity mechanisms.

Q & A

Basic Research Question

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate high-purity crystals .

- Chromatography : Flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes polar by-products .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities, such as methyl ester hydrolysis products .

How can stability and degradation pathways be assessed under varying storage conditions?

Advanced Research Question

- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC-MS to identify hydrolytic (ester cleavage) or oxidative products .

- Crystallinity Analysis : Use powder XRD to detect polymorphic transitions under stress conditions (e.g., humidity, light).

- DFT Calculations : Predict degradation pathways by modeling bond dissociation energies (e.g., ester C-O vs. imidazole ring stability) .

What computational methods predict biological activity or reactivity of this compound?

Advanced Research Question

- Molecular Docking : Screen against target proteins (e.g., enzymes with imidazole-binding sites) using AutoDock Vina. Validate poses with MD simulations (GROMACS) to assess binding stability .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and HOMO/LUMO energies .

- Reactivity Studies : Employ Gaussian09 to calculate Fukui indices for electrophilic/nucleophilic sites, guiding derivatization strategies .

How are impurities and by-products identified during synthesis?

Advanced Research Question

- LC-MS/MS : Detect trace impurities (e.g., uncyclized intermediates or oxidation by-products) with high sensitivity .

- NMR DOSY : Differentiate species with similar retention times by diffusion coefficients .

- Reference Standards : Synthesize and characterize known impurities (e.g., tert-butyl analogs) for spiking experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.